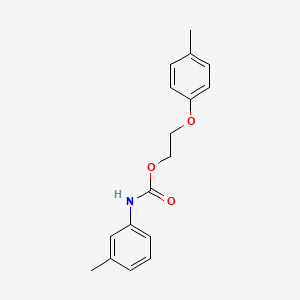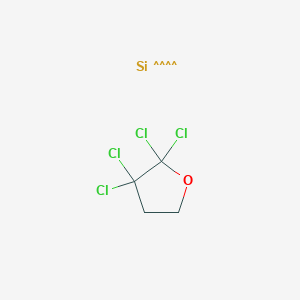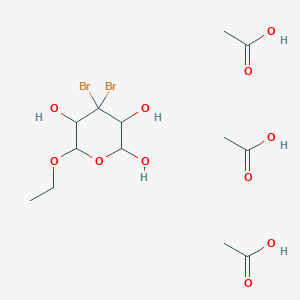
Acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol is a complex organic compound with a unique structure that includes both acetic acid and oxane derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol typically involves multiple steps, starting with the preparation of the oxane ring and subsequent bromination and ethoxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
化学反応の分析
Types of Reactions
Acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized oxane derivatives, while reduction could produce simpler alcohols or ethers.
科学的研究の応用
Acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
- Acetic acid;4,4-dibromo-6-methoxyoxane-2,3,5-triol
- Acetic acid;4,4-dibromo-6-propoxyoxane-2,3,5-triol
Uniqueness
Acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol is unique due to its specific ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different alkoxy groups, affecting its applications and effectiveness in various fields.
特性
CAS番号 |
62829-08-7 |
|---|---|
分子式 |
C13H24Br2O11 |
分子量 |
516.13 g/mol |
IUPAC名 |
acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol |
InChI |
InChI=1S/C7H12Br2O5.3C2H4O2/c1-2-13-6-4(11)7(8,9)3(10)5(12)14-6;3*1-2(3)4/h3-6,10-12H,2H2,1H3;3*1H3,(H,3,4) |
InChIキー |
NUUSVFIDHAALIA-UHFFFAOYSA-N |
正規SMILES |
CCOC1C(C(C(C(O1)O)O)(Br)Br)O.CC(=O)O.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)

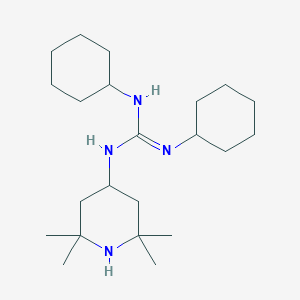
![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
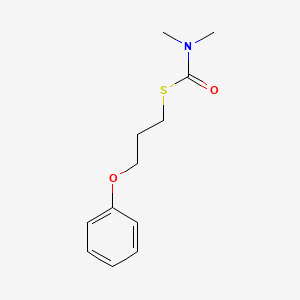
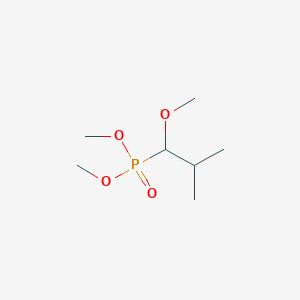

![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)

![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)

